molecular formula C9H20N2O B8318893 4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine

4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine

Cat. No. B8318893
M. Wt: 172.27 g/mol
InChI Key: BVAGIEIKOUJDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(ethylaminomethyl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C9H20N2O/c1-3-10-8-9(12)4-6-11(2)7-5-9/h10,12H,3-8H2,1-2H3

InChI Key

BVAGIEIKOUJDJC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCN(CC1)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-acetamidomethyl-4-hydroxy-1-methylpiperidine (3.4 g, 0.018 mole) in dry THF was refluxed in the presence of lithium aluminium hydride (4 g). After 3 days, the mixture was poured into an ice-water bath and filtered through Celite. The solvent was evaporated and after addition of water the solution was extracted with chloroform, and the extract was dried with magnesium sulfate and evaporated to yield 1.03 g (33% yield) crude material. The product thus obtained, 4-ethylaminomethyl-4-hydroxy-1-methylpiperidine, was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
33%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.